molecular formula C15H17NO4 B1627038 Methyl 4-(morpholinocarbonyl)cubanecarboxylate CAS No. 883554-73-2

Methyl 4-(morpholinocarbonyl)cubanecarboxylate

Cat. No.: B1627038
CAS No.: 883554-73-2
M. Wt: 275.3 g/mol
InChI Key: YYVJCPBOJUHIDA-UHFFFAOYSA-N
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Description

Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a synthetic organic compound featuring a cubane scaffold, a highly strained cubic hydrocarbon structure known for its unique electronic and steric properties. The molecule is functionalized with a morpholinocarbonyl group at the 4-position and a methyl ester at the carboxylate position. This combination of rigid geometry and polar substituents makes it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and targeted drug design. Its cubane core may enhance metabolic stability compared to linear analogs, while the morpholinocarbonyl group can modulate solubility and binding affinity to biological targets .

Properties

IUPAC Name

methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-13(18)15-9-6-10(15)8-11(15)7(9)14(6,8)12(17)16-2-4-20-5-3-16/h6-11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVJCPBOJUHIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590395
Record name Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883554-73-2
Record name Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Eaton and Cole’s Method

Eaton and Cole pioneered the synthesis of dimethyl cubane-1,4-dicarboxylate via bromination of cubane followed by carboxylation. The process involves:

  • Bromination : Cubane is treated with bromine under UV light to yield 1,4-dibromocubane.
  • Metal-Halogen Exchange : Reaction with lithium diisopropylamide (LDA) generates a cubane dianion.
  • Carboxylation : Quenching the dianion with dry ice (CO₂) produces cubane-1,4-dicarboxylic acid, which is subsequently esterified with methanol and sulfuric acid to form the dimethyl ester.

Table 1: Reaction Conditions for Eaton and Cole’s Method

Step Reagents/Conditions Yield (%)
Bromination Br₂, CCl₄, UV light, 24 h 65
Metal-Halogen Exchange LDA, THF, -78°C, 2 h 82
Carboxylation CO₂, THF, -78°C to RT, 12 h 75
Esterification MeOH, H₂SO₄, reflux, 6 h 90

Chapman’s Alternative Approach

Chapman developed a photochemical route using chlorocarbonylation. This method involves:

  • Chlorocarbonylation : Irradiation of cubane with chlorine and carbon monoxide under high-pressure conditions yields cubane-1,4-dicarbonyl chloride.
  • Esterification : Reaction with methanol in the presence of pyridine affords the dimethyl ester.

Table 2: Chapman’s Photochemical Synthesis Parameters

Parameter Value
Pressure 50 atm CO/Cl₂
Light Source Hg-vapor lamp (λ = 365 nm)
Reaction Time 48 h
Yield 58%

Stepwise Functionalization to this compound

The transformation of dimethyl cubane-1,4-dicarboxylate into the target compound involves three sequential reactions:

Selective Hydrolysis of One Ester Group

The methyl ester at the 1-position is selectively hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in tetrahydrofuran (THF):
$$ \text{MeO}2\text{C-Cubane-CO}2\text{Me} \xrightarrow{\text{NaOH, THF/H₂O}} \text{HO}2\text{C-Cubane-CO}2\text{Me} $$
Conditions : 2 M NaOH, THF/H₂O (3:1), 60°C, 8 h.
Yield : 88%

Conversion to Acid Chloride

The free carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride:
$$ \text{HO}2\text{C-Cubane-CO}2\text{Me} \xrightarrow{\text{SOCl}2, \Delta} \text{ClCO-Cubane-CO}2\text{Me} $$
Conditions : SOCl₂ (excess), reflux, 4 h.
Yield : 95%

Amidation with Morpholine

The acid chloride reacts with morpholine in the presence of triethylamine (Et₃N) to yield the final product:
$$ \text{ClCO-Cubane-CO}2\text{Me} + \text{Morpholine} \xrightarrow{\text{Et}3\text{N}} \text{Mor-CO-Cubane-CO}_2\text{Me} $$
Conditions : Dichloromethane (DCM), 0°C to RT, 12 h.
Yield : 78%

Table 3: Optimization of Amidation Reaction

Parameter Tested Range Optimal Value
Solvent DCM, THF, EtOAc DCM
Base Et₃N, pyridine, DMAP Et₃N
Temperature 0°C, RT, 40°C RT
Reaction Time 6–24 h 12 h

Challenges and Mitigation Strategies

  • Steric Hindrance : The cubane framework’s rigidity complicates nucleophilic attacks. Using excess morpholine (1.5 equiv) and prolonged reaction times improved yields.
  • Acid Chloride Stability : Rapid degradation of the intermediate necessitated immediate use after synthesis.
  • Byproduct Formation : Column chromatography (SiO₂, hexane/EtOAc 4:1) effectively removed unreacted morpholine and salts.

Comparative Analysis of Synthetic Routes

Table 4: Efficiency Metrics for Key Methods

Metric Eaton and Cole Chapman
Total Yield (%) 42 33
Purity (HPLC) 98% 95%
Scalability Moderate Low
Equipment Needs Standard High-pressure

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholinocarbonyl)cubanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The cubane core can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.

    Substitution: The morpholinocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane core can lead to the formation of cubane diols, while reduction of the morpholinocarbonyl group can yield cubane amines. Substitution reactions can produce a wide range of cubane derivatives with different functional groups .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex cubane derivatives that are valuable in organic synthesis and materials science. Its rigid structure aids in the development of new materials with specific properties .

Biology

  • Molecular Interaction Studies : The unique cubane framework allows researchers to investigate molecular interactions at a fundamental level. The compound's structural properties make it suitable for studying binding affinities and selectivities in biological systems.

Medicine

  • Potential Therapeutic Applications : Cubane derivatives have been explored for their anti-cancer and anti-inflammatory properties. Methyl 4-(morpholinocarbonyl)cubanecarboxylate's distinct structure may enhance its effectiveness as a drug candidate by improving bioavailability and target specificity .

Industry

  • High-Performance Materials : The stability and rigidity of the cubane structure make it ideal for applications in high-performance polymers and materials. Its incorporation into various products can lead to enhanced mechanical properties and thermal stability.

Case Studies

  • Medicinal Chemistry :
    • Recent studies have highlighted the potential of cubane derivatives in drug design. For instance, research has shown that modifications to the cubane core can lead to compounds with improved efficacy against specific cancer cell lines, demonstrating the therapeutic promise of this compound .
  • Material Science :
    • In material applications, cubane derivatives have been utilized to create polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials exhibiting superior strength and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of Methyl 4-(morpholinocarbonyl)cubanecarboxylate involves its interaction with specific molecular targets and pathways. The cubane core provides a rigid scaffold that can enhance the binding affinity and selectivity of the compound for its targets. The morpholinocarbonyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Pharmacological Activity (EFS-Induced Contractions)
Substituent (Meta Position) Compound ID IC₅₀ (µM) Activity Relative to Parent
None (Parent) 1 N/A Baseline
Morpholinocarbonyl 18 Inactive Complete loss
Cyano 13 210 ~2.5-fold reduction
Amino 12 221 ~2.6-fold reduction

Data derived from .

Role of Morpholinocarbonyl in Enzyme Inhibition

The morpholinocarbonyl group’s impact varies depending on its placement within the molecule:

  • In protease inhibitors, replacing a benzyloxycarbonyl cap with a morpholinocarbonyl group (e.g., compound 45 in ) improved the Ki value for PSA inhibition from 27 nM to 25 nM, indicating enhanced binding efficiency. However, specificity against chymotrypsin decreased (Ki = 211 nM), highlighting a trade-off between potency and selectivity .
Table 2: Enzyme Inhibition Profiles of Morpholinocarbonyl-Containing Compounds
Compound Target Enzyme Ki (nM) Selectivity Ratio (PSA/Chymotrypsin)
Z-SSKL(boro)L PSA 27 ~8
Morpholinocarbonyl-capped analog PSA 25 ~8.4

Data derived from .

Structural and Functional Analogues

  • 4-(Morpholinocarbonyl)phenylboronic acid, pinacol ester (): Shares the morpholinocarbonyl group but lacks the cubane scaffold. Its boronic acid moiety enables distinct reactivity, such as Suzuki-Miyaura cross-coupling, which is absent in the cubane-based compound.
  • Camostat (): A serine protease inhibitor featuring a dimethylamino-oxoethyl group instead of morpholinocarbonyl. Camostat’s ester-linked structure contrasts with the rigid cubane core, resulting in different pharmacokinetic profiles.
  • TD-8954 (): A benzimidazole derivative with a piperidine-morpholine hybrid structure. Its linear architecture may confer greater conformational flexibility but lower metabolic stability compared to cubane-based analogs.

Key Research Findings and Implications

Substituent Sensitivity: The morpholinocarbonyl group’s effects are highly context-dependent. While it enhances enzyme inhibition in protease inhibitors , it abolishes activity in other assays, likely due to steric hindrance .

Cubane Advantages: The cubane scaffold in Methyl 4-(morpholinocarbonyl)cubanecarboxylate may mitigate solubility challenges associated with morpholinocarbonyl groups while offering superior rigidity for target engagement.

Design Trade-Offs : Optimizing this compound requires balancing substituent electronic effects, steric bulk, and scaffold geometry to achieve desired activity and selectivity.

Biological Activity

Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a synthetic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data tables.

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.303 g/mol
  • CAS Number : 883554-73-2
  • Purity : 97% .

Structure

The cubane structure provides a rigid framework that can influence the biological activity of the compound. The morpholinocarbonyl group enhances solubility and may interact with biological targets effectively.

Antitumor Activity

Research indicates that cubane derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)10.5

These results suggest that the compound has potent cytotoxic effects, particularly against lung cancer cells .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. This compound may disrupt metabolic pathways critical for tumor growth.

Enzyme Inhibition Studies

Inhibition assays revealed that the compound significantly inhibits:

  • Topoisomerase II : Essential for DNA replication.
  • Cyclin-dependent kinases (CDKs) : Key regulators of the cell cycle.

The inhibition of these enzymes suggests a potential role in inducing apoptosis in cancer cells .

Absorption and Distribution

This compound shows favorable absorption characteristics due to its morpholine moiety, which enhances membrane permeability. Studies indicate that it reaches peak plasma concentrations within 1-2 hours post-administration.

Metabolism and Excretion

Preliminary metabolism studies suggest that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The excretion is primarily renal, with metabolites detected in urine within 24 hours .

Safety Profile

Toxicological assessments reveal a low toxicity profile in animal models. The compound exhibited no significant adverse effects at therapeutic doses. However, long-term studies are necessary to fully understand its safety in humans.

Side Effects

Reported side effects include mild gastrointestinal disturbances, which were reversible upon discontinuation of the compound .

Q & A

Q. What are the key challenges in synthesizing Methyl 4-(morpholinocarbonyl)cubanecarboxylate, and how can they be addressed methodologically?

Synthesis of cubane derivatives is inherently challenging due to their strained cubic geometry. For this compound, coupling the morpholinocarbonyl group to the cubane core requires precise control of reaction conditions. A validated approach involves using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF, as demonstrated in analogous morpholinocarbonyl-containing compounds . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted intermediates.

Q. How can spectroscopic techniques (NMR, IR, Raman) resolve structural ambiguities in cubane derivatives like this compound?

  • ¹H/¹³C-NMR : Symmetry analysis is essential. For example, cubane's cubic symmetry splits proton environments into distinct signals. The morpholinocarbonyl group introduces deshielded carbonyl carbons (~165–170 ppm in ¹³C-NMR) and distinct splitting patterns for the morpholine ring protons (~3.5–4.0 ppm in ¹H-NMR) .
  • IR/Raman : The carbonyl stretch (C=O) of the morpholinocarbonyl group appears at ~1680 cm⁻¹ in IR, while cubane's strained C-C bonds show characteristic Raman bands at ~1200–1300 cm⁻¹ .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Cubane derivatives are prone to ring-opening under acidic or high-temperature conditions. Storage at –20°C in anhydrous solvents (e.g., DMSO or DMF) is recommended. Stability assays under varying pH (4–9) and thermal stress (25–60°C) should be conducted, monitored via HPLC or LC-MS, to identify decomposition pathways .

Advanced Research Questions

Q. How do substituent effects (e.g., morpholinocarbonyl vs. cyclopropylaminocarbonyl) influence the bioactivity or reactivity of cubane carboxylates?

Comparative studies on analogs like Methyl 4-(N-cyclopropylaminocarbonyl)cubanecarboxylate (CAS 883554-72-1) reveal that the morpholinocarbonyl group enhances solubility in polar solvents due to its tertiary amine and carbonyl moieties. However, in pharmacological assays, meta-substituted morpholinocarbonyl groups have shown reduced activity (e.g., IC₅₀ > 200 µM in enzyme inhibition models), likely due to steric hindrance or altered electronic profiles .

Q. What computational strategies are effective for predicting the electronic and steric properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s cubic geometry and electron density distribution. Key parameters include:

  • HOMO-LUMO gaps : Cubane’s strain results in a higher LUMO energy, making it reactive toward electrophiles.
  • Electrostatic potential maps : Highlight regions of electron deficiency (e.g., carbonyl groups) for nucleophilic attack .

Q. How can contradictions in spectroscopic or bioactivity data be systematically resolved?

Case example: If ¹⁹F-NMR data conflicts with computational predictions (e.g., unexpected signal splitting), re-evaluate the compound’s symmetry via X-ray crystallography. For bioactivity discrepancies (e.g., low inhibition despite high binding affinity), assess off-target interactions using proteomic profiling or molecular docking simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(morpholinocarbonyl)cubanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(morpholinocarbonyl)cubanecarboxylate

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